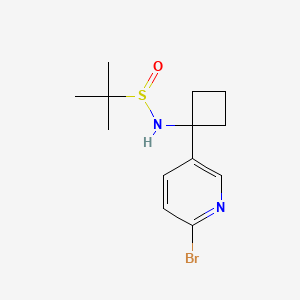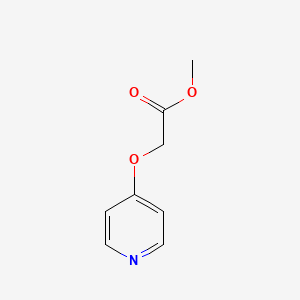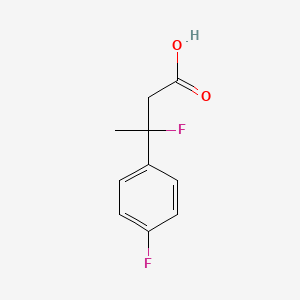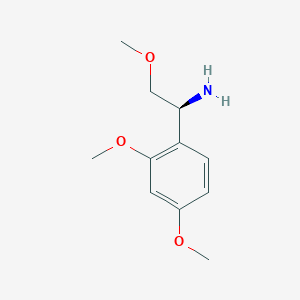
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,9-dimethyl-1-decen-4-ol.
Oxidation: The hydroxyl group in the starting material is oxidized to form the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids, and alkyl halides.
Major Products Formed
Oxidation: 9-hydroxy-5,9-dimethyldecanoic acid.
Reduction: 9-hydroxy-5,9-dimethyldecanol.
Substitution: Esters and ethers of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-.
Wissenschaftliche Forschungsanwendungen
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as oxidoreductases and hydrolases, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decenal, 5,9-dimethyl-: Lacks the hydroxyl group at the 9th position.
6-Decenal, (E)-6-decenal: Differs in the position of the double bond and the absence of the hydroxyl group.
5,9-Dimethyl-9-decen-3-ol: Contains a hydroxyl group at the 3rd position instead of the 9th.
Uniqueness
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. Its specific structure also contributes to its distinct biological and chemical properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1536326-17-6 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(E)-9-hydroxy-5,9-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-5-10-13)8-6-9-12(2,3)14/h7,10,14H,4-6,8-9H2,1-3H3/b11-7+ |
InChI-Schlüssel |
IVCJGAUQMMORNE-YRNVUSSQSA-N |
Isomerische SMILES |
C/C(=C\CCC=O)/CCCC(C)(C)O |
Kanonische SMILES |
CC(=CCCC=O)CCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)



![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)





